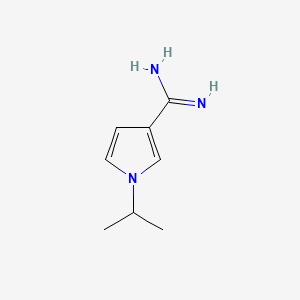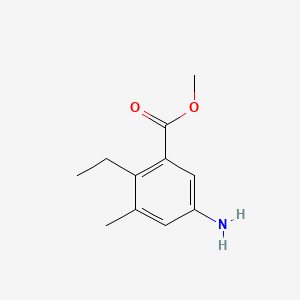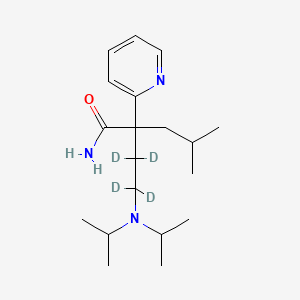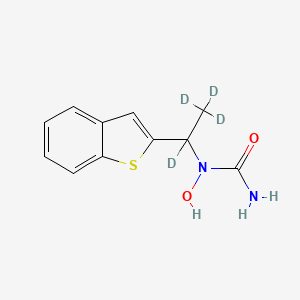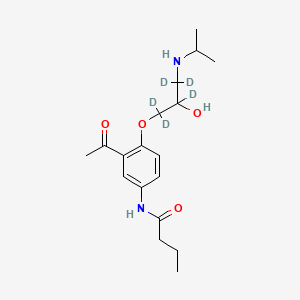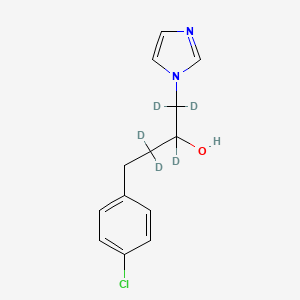![molecular formula C12H12N4 B563264 2-Amino-3-(Methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinolin CAS No. 82050-11-1](/img/structure/B563264.png)
2-Amino-3-(Methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinolin
Übersicht
Beschreibung
2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline, also known as IQ, is a type of heterocyclic aromatic amine (HCA). It is a class of mutagenic/carcinogenic harmful compounds mainly found in high-protein thermally processed foods and polluted environments . It is a light tan crystalline solid or tan powder .
Molecular Structure Analysis
The molecular formula of IQ is C11H10N4 . It has an average mass of 198.224 Da and a monoisotopic mass of 198.090546 Da .Chemical Reactions Analysis
IQ may be sensitive to prolonged exposure to heat. It is stable under moderately acidic and alkaline conditions and in cold dilute aqueous solutions when protected from light. This compound is rapidly degraded by dilute hypochlorite .Physical And Chemical Properties Analysis
IQ is sensitive to light and air and is insoluble in water . It may emit potentially toxic fumes when involved in a fire .Wissenschaftliche Forschungsanwendungen
Toxikologische Studien
2-Amino-3-methylimidazo[4,5-f]quinolin (IQ) ist ein häufiges heterozyklisches Amin (HCA), das in proteinreichen, thermisch verarbeiteten Lebensmitteln und kontaminierten Umgebungen vorkommt . Es wurde gezeigt, dass es Leberschäden auslöst, indem es die Autophagie hemmt und ER-Stress in Zebrafischen induziert . Dies macht es zu einer wertvollen Verbindung für die Untersuchung von Hepatotoxizität und den Mechanismen von Leberschäden .
Karzinogenitäts- und Mutagenitätsstudien
IQ ist eine mutagene und karzinogene Verbindung . Dies macht es nützlich in der Forschung im Zusammenhang mit Krebs und genetischen Mutationen. Es kann verwendet werden, um die Mechanismen der Karzinogenese und Mutagenese zu untersuchen und potenzielle Antikrebs- und Antimutagene zu testen .
Lebensmittelsicherheitsforschung
Da IQ häufig in proteinreichen, thermisch verarbeiteten Lebensmitteln vorkommt, wird es oft in der Lebensmittelsicherheitsforschung verwendet . Studien können die Bedingungen untersuchen, unter denen IQ in Lebensmitteln entsteht, wie es nachgewiesen und quantifiziert werden kann und wie seine Bildung verhindert oder reduziert werden kann .
Studien zur Umweltkontamination
IQ findet sich auch in kontaminierten Umgebungen . Dies macht es zu einer nützlichen Verbindung für die Untersuchung von Umweltverschmutzung und -verschmutzung. Es kann verwendet werden, um die Quellen und Auswirkungen von Umweltverschmutzung zu untersuchen und Methoden zur Vermeidung und Sanierung von Umweltverschmutzung zu testen .
Pharmazeutische Forschung
Chinolin, das Teil der Struktur von IQ ist, ist ein wichtiges Gerüst für Leitstrukturen in der Wirkstoffforschung
Wirkmechanismus
Target of Action
It is known to interact with various cellular components, leading to changes in cell behavior .
Mode of Action
This compound is known to inhibit autophagy and induce endoplasmic reticulum stress (ERS) in cells . It upregulates the expression of the 78-kDa glucose-regulated protein (GRP78) and C/EBP homologous protein (CHOP), both of which are related to ERS . It also decreases the protein expression of autophagy-related 5 (Atg5)-Atg12, Beclin1, and LC3-II, and increases the protein expression of p62, suggesting that it inhibits autophagy .
Biochemical Pathways
The compound affects the ERS pathway and autophagy pathway. ERS is a cellular stress response related to the endoplasmic reticulum. When ERS is induced, it can lead to cell death if the stress is too severe or prolonged. Autophagy is a process by which cells recycle their own components to provide necessary building blocks for maintaining cellular functions and adapting to changing conditions .
Pharmacokinetics
It is known that the compound is metabolized by the cytochrome p450 isoform cyp1a2 and conjugated by n-acetyltransferase or sulfotransferase to a metabolite that reacts with dna to form adducts .
Result of Action
The compound’s action results in liver damage, as evidenced by histopathological and ultrastructural analysis showing damaged hepatocytes . It induces apoptosis of liver cells, with increased expression of apoptosis factor genes and decreased expression of Bcl-2 protein .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is found in high-temperature cooked meats and tobacco smoke . The compound’s effects may be influenced by the concentration of the compound in the environment, the presence of other compounds, and the specific conditions of the cellular environment .
Safety and Hazards
IQ is a harmful substance and possesses potential carcinogenicity and mutagenicity for humans . It may emit potentially toxic fumes when involved in a fire . It’s important to protect this chemical from exposure to light, keep the container tightly closed under an inert atmosphere, and store under refrigerated temperatures .
Biochemische Analyse
Biochemical Properties
2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline plays a significant role in biochemical reactions, particularly in the context of its mutagenic and carcinogenic effects. This compound interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, particularly CYP1A2, which metabolizes the compound into reactive intermediates. These intermediates can form DNA adducts, leading to mutations and potentially cancer . Additionally, the compound can inhibit autophagy and induce endoplasmic reticulum stress, as observed in zebrafish studies .
Cellular Effects
The effects of 2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline on cells are profound. It has been shown to induce apoptosis in liver cells by increasing the expression of apoptosis-related genes and decreasing the expression of anti-apoptotic proteins like Bcl-2 . The compound also affects cell signaling pathways, such as the unfolded protein response (UPR) pathway, which is activated due to endoplasmic reticulum stress . Furthermore, it influences gene expression by upregulating stress-related genes and downregulating genes involved in autophagy .
Molecular Mechanism
At the molecular level, 2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline exerts its effects through several mechanisms. It undergoes metabolic activation by CYP1A2, leading to the formation of N-hydroxy derivatives. These derivatives can be further esterified to form reactive species that bind to DNA, causing mutations . The compound also induces endoplasmic reticulum stress by upregulating proteins like GRP78 and CHOP, which are involved in the UPR pathway . Additionally, it inhibits autophagy by decreasing the expression of autophagy-related proteins such as Atg5 and Beclin1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline change over time. Studies have shown that chronic exposure to the compound leads to an increase in phase II detoxifying enzymes, such as glutathione S-transferase and NADPH: Quinone oxidoreductase . Acute exposure results in a significant increase in the expression and activity of cytochrome P450 enzymes, such as CYP1A1 and CYP1A2 . The compound’s stability and degradation over time also play a role in its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline vary with different dosages in animal models. At low doses, the compound can induce phase II detoxifying enzymes, promoting detoxification pathways . At high doses, it can cause significant toxicity, including liver damage and increased incidence of tumors . The compound’s mutagenic and carcinogenic effects are dose-dependent, with higher doses leading to more severe adverse effects.
Metabolic Pathways
2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline is involved in several metabolic pathways. It is primarily metabolized by CYP1A2 through N-hydroxylation, followed by esterification to form reactive intermediates . These intermediates can form DNA adducts, leading to mutations and carcinogenesis. The compound also interacts with other enzymes, such as N-acetyltransferase and sulfotransferase, which further modify its metabolites .
Transport and Distribution
Within cells and tissues, 2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cells, it can accumulate in specific organelles, such as the endoplasmic reticulum, where it exerts its toxic effects . The compound’s distribution within tissues is influenced by its interactions with binding proteins and transporters.
Subcellular Localization
The subcellular localization of 2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline plays a crucial role in its activity and function. The compound is primarily localized in the endoplasmic reticulum, where it induces stress responses and inhibits autophagy . It can also localize to the nucleus, where it forms DNA adducts and causes mutations . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell.
Eigenschaften
IUPAC Name |
4-methyl-3-(trideuteriomethyl)imidazo[4,5-f]quinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-7-6-9-8(4-3-5-14-9)10-11(7)16(2)12(13)15-10/h3-6H,1-2H3,(H2,13,15)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGWMIJIGUYNAY-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C3=C1N(C(=N3)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C3=C(C=C2C)N=CC=C3)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675576 | |
| Record name | 4-Methyl-3-(~2~H_3_)methyl-3H-imidazo[4,5-f]quinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82050-11-1 | |
| Record name | 3H-Imidazo[4,5-f]quinolin-2-amine, 4-methyl-3-(methyl-d3)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82050-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-3-(~2~H_3_)methyl-3H-imidazo[4,5-f]quinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




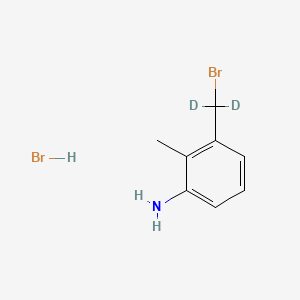
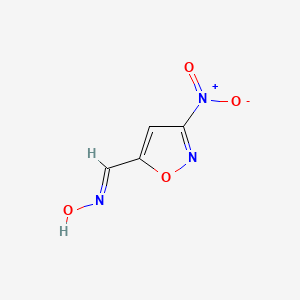
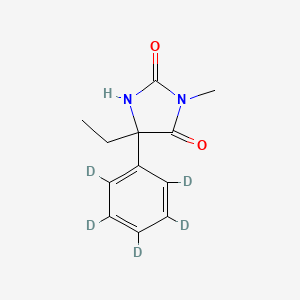

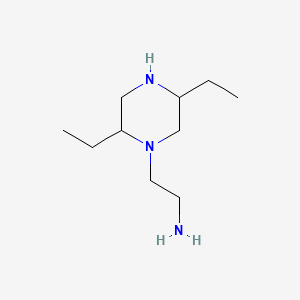
![2-[2-(N-Boc-amino)propionyl]heptanedioic Acid 7-Ethyl Ester 1-Methyl Ester](/img/structure/B563192.png)
